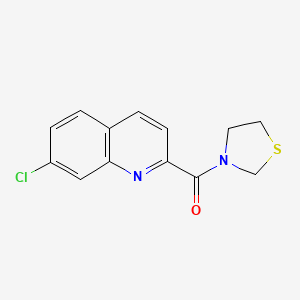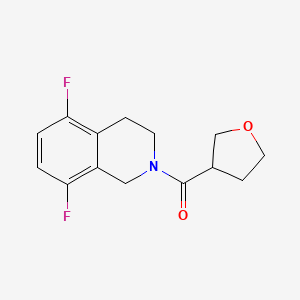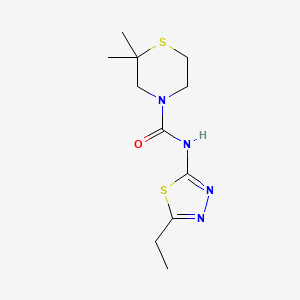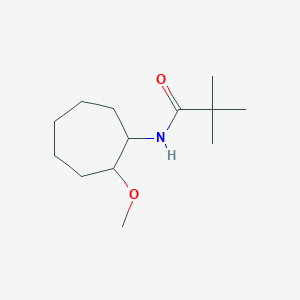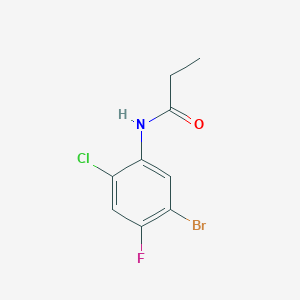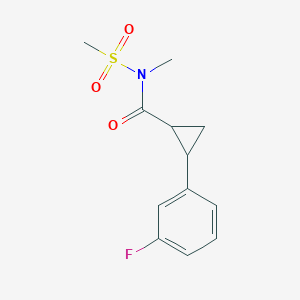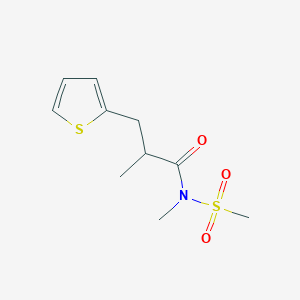
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide, also known as MTCD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. This compound has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are several future directions for research on N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved therapeutic efficacy.
Synthesis Methods
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylthio-1,2,4-thiadiazole with cyclopent-2-enone followed by carboxylation. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been found to have antibacterial and antifungal activities.
Properties
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-14-9-11-8(15-12-9)10-7(13)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJIZWMGXLOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

